1-(2-Bromoethyl)pyrrolidine

Descripción general

Descripción

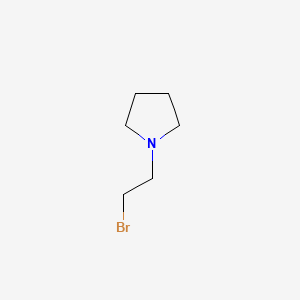

1-(2-Bromoethyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C6H12BrN It features a pyrrolidine ring substituted with a bromoethyl group at the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may involve purification steps such as distillation or recrystallization to obtain the desired product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromoethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, facilitated by the nitrogen atom’s lone pair in pyrrolidine, which stabilizes the transition state.

Common Reagents and Products

Mechanistic Insight : The reaction proceeds via a bimolecular mechanism, where the nucleophile displaces bromide, forming substituted pyrrolidines . Steric hindrance from the pyrrolidine ring influences reaction rates and selectivity.

Alkylation and Acylation

The pyrrolidine nitrogen acts as a nucleophile in alkylation and acylation reactions, forming quaternary ammonium salts or amides.

Key Transformations

-

Alkylation :

-

Reagents : Alkyl halides (e.g., methyl iodide), NaH, THF.

-

Product : N-Alkylated pyrrolidinium salts.

-

-

Acylation :

-

Reagents : Acetyl chloride, pyridine.

-

Product : N-Acylpyrrolidine derivatives.

-

Applications : These reactions are critical for modifying the compound’s physicochemical properties for drug design .

Cyclization Reactions

Under acidic or basic conditions, intramolecular cyclization can occur, leading to ring-expanded products.

Example Pathway

-

Deprotonation : The pyrrolidine nitrogen attacks the electrophilic carbon of the bromoethyl group.

-

Cyclization : Forms a six-membered ring (e.g., piperidine derivative) after bromide elimination .

Conditions :

Outcome : Cyclized products are valuable intermediates in alkaloid synthesis .

Comparative Reactivity with Analogues

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| 1-(2-Chloroethyl)pyrrolidine | Chloroethyl group | Slower S<sub>N</sub>2 due to poorer leaving group |

| N-Methylpyrrolidine | No halogen | Lacks alkylation capability |

| 3-(Bromomethyl)pyrrolidine | Bromine on ring | Prefers electrophilic aromatic substitution |

Case Studies and Research Findings

-

Synthetic Utility : Used to prepare CXCR4 antagonists (IC<sub>50</sub> = 79 nM) via substitution with pyridine derivatives .

-

Antimicrobial Activity : Thioether derivatives show MIC = 31.25 μg/mL against A. baumannii .

-

Toxicity Profile : Low cytotoxicity at concentrations up to 500 μM in preliminary assays .

Reaction Optimization Data

Aplicaciones Científicas De Investigación

1-(2-Bromoethyl)pyrrolidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromoethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparación Con Compuestos Similares

1-(2-Bromoethyl)pyrrolidine can be compared with other similar compounds, such as:

1-(2-Chloroethyl)pyrrolidine: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

1-(2-Iodoethyl)pyrrolidine: Contains an iodine atom, which can influence its chemical properties and reactivity.

1-(2-Fluoroethyl)pyrrolidine:

Uniqueness: this compound is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its versatility makes it a valuable compound in various fields of research and industry.

Actividad Biológica

1-(2-Bromoethyl)pyrrolidine is a chemical compound that has garnered attention for its potential biological activity, particularly in organic synthesis and medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : C₆H₁₂BrN

- CAS Number : 80819-91-6

- Appearance : White crystalline solid

- Functional Group : Bromoethyl group attached to a pyrrolidine ring

Biological Activity

This compound has been studied primarily as a versatile building block in organic synthesis. Its bromoethyl moiety allows for various chemical modifications, leading to the development of novel compounds with potential therapeutic applications.

Key Findings on Biological Activity

- Synthesis of Heterocycles : Research indicates that this compound hydrobromide can be utilized in synthesizing heterocycles, which are significant in medicinal chemistry for developing drugs targeting various diseases.

- Anticancer Potential : Some derivatives of pyrrolidine compounds have shown promise as inhibitors of enzymes involved in cancer progression. Specifically, derivatives related to this compound may inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme linked to immune response modulation and cancer.

- Antimicrobial Activity : Other pyrrolidine derivatives have demonstrated antimicrobial properties against various bacterial strains. For instance, compounds derived from pyrrolidine have shown enhanced activity against Acinetobacter baumannii and Escherichia coli, suggesting that similar derivatives of this compound could exhibit comparable effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Chloroethyl)pyrrolidine | C₆H₈ClN | Chlorine instead of bromine; similar reactivity |

| 1-(2-Iodoethyl)pyrrolidine | C₆H₈IN | Iodine substituent; potentially different reactivity |

| N-Ethylpyrrolidine | C₇H₁₃N | Lacks halogen; used in various synthetic applications |

| 1-(2-Bromoethyl)azetidine | C₄H₈BrN | Similar bromoethyl group; different ring structure |

The presence of the bromoethyl group in this compound enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

Recent studies have highlighted the significance of pyrrolidine derivatives in drug discovery:

- Pyrrolidine Iminosugars : A study reported the synthesis of multimeric pyrrolidine iminosugars that act as inhibitors for therapeutic enzymes, showing a substantial increase in enzyme inhibition compared to monovalent references .

- CXCR4 Antagonists : Another research effort focused on designing pyrrolidine-containing derivatives as antagonists for the CXCR4 receptor, which plays a critical role in HIV infection and cancer metastasis. Certain compounds demonstrated strong binding affinity and promising anticancer effects .

Safety Considerations

Handling this compound requires caution due to its classification as a harmful substance. It is known to cause skin irritation and is toxic when ingested. Therefore, appropriate safety measures should be implemented when working with this compound.

Propiedades

IUPAC Name |

1-(2-bromoethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c7-3-6-8-4-1-2-5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVGSSSLZPLNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498361 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54035-94-8 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.